H-Glu(Ome)-Nh2 HCl
Description
H-Glu(OMe)-NH₂·HCl is a modified amino acid derivative where the γ-carboxyl group of glutamic acid is esterified with a methyl group (OMe), and the α-carboxyl group is amidated (NH₂). The hydrochloride salt form enhances its stability and solubility for research applications. Key properties include:
- Molecular Formula: C₇H₁₃NO₄·HCl
- Molecular Weight: 211.5 g/mol
- Purity: >98% (confirmed by HPLC)
- CAS Number: 23150-65-4
This compound is primarily utilized in peptide synthesis and biochemical studies, where selective protection of carboxyl groups is required to direct coupling reactions. Its methyl ester group (OMe) offers moderate steric hindrance, balancing reactivity and stability in synthetic pathways .
Properties
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQXJOXJCGWRD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Glutamic Acid Derivatives
The synthesis typically begins with the esterification of glutamic acid to introduce the methoxy (OMe) group. A common approach involves reacting L-glutamic acid with methanol under acidic conditions:
Optimal conditions for this step include:
Amidation and Hydrochloride Salt Formation
The ester intermediate undergoes amidation with ammonia, followed by HCl treatment to form the hydrochloride salt:
Critical parameters for this stage:
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Ammonia Source: Dry ammonia gas bubbled into the reaction mixture until saturation.
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Reaction Time: 72 hours at 0–10°C to ensure complete conversion.
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Acidification: Adjustment to pH 1–2 using 12N HCl, followed by acetone-induced crystallization.
Industrial-Scale Production and Optimization
Solvent and Temperature Effects
Comparative studies from patent data demonstrate that methanol outperforms ethanol or tetrahydrofuran (THF) in dissolving intermediates, achieving 95% solubility for H-Ser-OMe·HCl analogs. Low temperatures (0–10°C) during amidation minimize side reactions such as epimerization.
Table 1: Solvent Performance in Esterification and Amidation
Catalytic Systems and Reagent Ratios
The use of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent in peptide synthesis provides insights into optimizing amidation:
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Molar Ratios: A 1:1.2 stoichiometry of EDC·HCl to substrate ensures complete activation of carboxyl groups.
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Byproduct Removal: Washing with saturated NaHCO₃ and brine eliminates urea derivatives.
Purification and Characterization
Crystallization Techniques
Acetone-water systems (1:1 v/v) precipitate H-Glu(OMe)-NH₂·HCl with 98% purity, as confirmed by:
Chemical Reactions Analysis
Types of Reactions
H-Glu(Ome)-Nh2 HCl undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often conducted in organic solvents such as dichloromethane.
Major Products Formed
Hydrolysis: L-glutamine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
H-Glu(OMe)-NH2 HCl serves as a versatile building block in organic synthesis. Its applications include:
- Peptide Synthesis : It is commonly used to synthesize peptides and other complex molecules due to its stability and reactivity.
- Linker in Drug Development : The compound is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), enhancing the delivery of therapeutic agents to target cells .
Biology
In biological research, this compound has several important applications:
- Protein Structure Studies : The compound plays a role in studying protein folding and enzyme-substrate interactions, contributing to a better understanding of biochemical pathways.
- Enzyme Inhibitors : It is investigated for its potential to inhibit specific enzymes, making it valuable in the development of therapeutic agents .
Medicine
The medical applications of this compound are noteworthy:
- Pharmaceutical Development : It is employed in designing peptide-based drugs, particularly those targeting metabolic disorders and cancer.
- Toxicity Studies : Research indicates that derivatives of this compound can exhibit toxicity towards certain immune cells, providing insights into its pharmacological effects .
Case Study 1: Peptide Synthesis
A study conducted by Eder et al. (2012) demonstrated the synthesis of Glu-NH-CO-NH-Lys using solid-phase methods with this compound as a key intermediate. The researchers successfully formed urea linkages that are crucial for creating complex peptide structures .
Case Study 2: Antibody-Drug Conjugates
Research highlighted the use of this compound as a non-cleavable linker in ADCs. This application allows for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues, showcasing its potential in cancer therapy.
Case Study 3: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that modifications to the glutamic acid structure can enhance binding affinity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of H-Glu(Ome)-Nh2 HCl involves its conversion to L-glutamine in the body. L-glutamine plays a crucial role in various metabolic pathways, including protein synthesis, nitrogen transport, and immune function . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Key Observations :
- Protective Groups : H-Glu(OtBu)-NH₂·HCl uses a bulkier tert-butyl group, enhancing steric protection but reducing reactivity compared to the methyl group in H-Glu(OMe)-NH₂·HCl .
- Molecular Weight : H-Glu(OMe)-NH₂·HCl has a lower molecular weight than H-Glu(OtBu)-NH₂·HCl (211.5 vs. 238.71), making it preferable for applications requiring smaller molecular footprints .
Functional and Application-Based Differences
Biochemical Studies
- H-Glu(OtBu)-NH₂·HCl : The tert-butyl group is resistant to acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc strategies .
- H-PHG-NH₂·HCl: A phenylglycine derivative, utilized in chiral resolution studies or as a building block for non-natural amino acids .
Research Findings and Trends
Biological Activity
H-Glu(Ome)-Nh2 HCl, also known as glutamic acid dimethyl ester hydrochloride, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its ability to influence various biological pathways and its utility in peptide synthesis and drug development. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 23150-65-4
- Molecular Formula : C₇H₁₄ClNO₄
- Molecular Weight : 211.643 g/mol
- Melting Point : 89-90°C
- Density : 1.129 g/cm³
This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and its role in peptide synthesis. As a glutamic acid derivative, it may enhance synaptic transmission and neuroplasticity due to the involvement of glutamate in these processes. The compound's ester form allows for increased lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Pharmacological Effects
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Neurotransmission Modulation :
- Glutamic acid is a principal excitatory neurotransmitter in the central nervous system (CNS). This compound may modulate synaptic plasticity and cognitive functions.
- Studies indicate that derivatives of glutamic acid can influence learning and memory processes by enhancing long-term potentiation (LTP) .
- Antifungal Activity :
- Peptide Synthesis :
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of glutamic acid derivatives, including this compound, on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and enhanced cell viability compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases .
Study 2: Antifungal Efficacy
In a comparative study examining various amino acid esters for antifungal activity, this compound was tested against Rhizoctonia solani and Sclerotinia sclerotiorum. The compound exhibited significant antifungal effects with inhibition zones comparable to established antifungal agents, indicating its potential as a natural antifungal agent .
Data Table: Biological Activities of this compound
Q & A
Basic: What are the recommended synthetic routes for H-Glu(OMe)-NH2 HCl, and how can its purity be optimized during synthesis?
Methodological Answer:
this compound is typically synthesized via esterification and amidation of glutamic acid derivatives. Key steps include:
- Esterification : Reacting H-Glu-OH with methanol under acidic conditions (e.g., HCl gas) to form H-Glu(OMe)-OMe·HCl .
- Selective Amidation : Using ammonia or ammonium chloride to convert the terminal ester group to an amide, followed by HCl salt formation .
- Purification : Recrystallization in ethanol/water mixtures or chromatography (reverse-phase HPLC) to achieve >98% purity, as confirmed by HPLC and mass spectrometry .
Basic: What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection at 210–220 nm is standard. Purity ≥98% is achievable, as demonstrated in batch analyses .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 211.5 (C7H13NO4·HCl) .
- NMR : ¹H/¹³C NMR verifies ester and amide functional groups, with characteristic shifts for the methyl ester (δ ~3.7 ppm) and backbone protons .
Advanced: How does the methyl ester group in this compound influence its stability under varying pH conditions during peptide synthesis?
Methodological Answer:
The methyl ester group enhances stability in acidic conditions but is susceptible to hydrolysis in basic environments (pH > 8). Best practices include:
- Storage : Lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis .
- Reaction Optimization : Use mild coupling agents (e.g., HATU/DIPEA) in non-aqueous solvents (THF, DCM) to retain ester integrity during peptide elongation .
Advanced: What role does this compound play in the synthesis of radiopharmaceutical precursors?
Methodological Answer:
this compound serves as a backbone for radiolabeled probes. For example:
- Radiolabeling : React with 4-nitrophenyl chloroformate to form a carbonate intermediate, which is then conjugated with [¹⁸F]SF4 for PET imaging .
- Purification : Post-radiolabeling, HPLC with radiometric detection ensures >95% radiochemical purity .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for this compound batches?
Methodological Answer:
- Batch Comparison : Cross-validate with reference standards (commercial or in-house) using identical solvent systems and instrumentation .
- Contaminant Analysis : Use high-resolution MS (HRMS) to detect trace impurities (e.g., hydrolyzed byproducts) and adjust synthetic protocols accordingly .
- Collaborative Validation : Share raw data with third-party labs for independent verification, especially for critical applications like radiopharmaceuticals .
Advanced: In peptide coupling reactions, how does this compound perform compared to tert-butyl-protected glutamic acid derivatives?
Methodological Answer:
- Reactivity : The methyl ester in this compound is less sterically hindered than tert-butyl esters, enabling faster coupling kinetics .
- Deprotection : Methyl esters require harsher conditions (e.g., NaOH/MeOH) for removal compared to tert-butyl groups (TFA), which may limit compatibility with acid-sensitive substrates .
Advanced: What strategies mitigate racemization risks when incorporating this compound into chiral peptides?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization .
- Additives : Use HOBt or Oxyma Pure to suppress base-induced epimerization during activation .
- Monitoring : Circular dichroism (CD) or chiral HPLC post-synthesis to confirm enantiomeric purity .
Advanced: How is this compound utilized in enzyme activity assays or substrate specificity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
